(S)-Glycerol 1,2-dioleate

Lipid Metabolism Enzymology Diacylglycerol Acyltransferase

(S)-Glycerol 1,2-dioleate, also known as sn-1,2-diolein or 1,2-dioleoyl-sn-glycerol (CAS 24529-88-2), is a stereospecific 1,2-diacylglycerol (DAG) composed of a glycerol backbone esterified with two oleic acid (18:1 cis-9) chains at the sn-1 and sn-2 positions. It is a neutral glycerolipid that exists as a colorless to pale yellow oil at room temperature, with a molecular weight of 620.99 g/mol and a purity grade typically available at ≥97%.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
Cat. No. B8111929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Glycerol 1,2-dioleate
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/t37-/m0/s1
InChIKeyAFSHUZFNMVJNKX-QNGWXLTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Glycerol 1,2-dioleate (sn-1,2-Diolein) – Critical Selection Criteria for Stereospecific Diacylglycerol in Biochemical Research and Industrial Applications


(S)-Glycerol 1,2-dioleate, also known as sn-1,2-diolein or 1,2-dioleoyl-sn-glycerol (CAS 24529-88-2), is a stereospecific 1,2-diacylglycerol (DAG) composed of a glycerol backbone esterified with two oleic acid (18:1 cis-9) chains at the sn-1 and sn-2 positions [1]. It is a neutral glycerolipid that exists as a colorless to pale yellow oil at room temperature, with a molecular weight of 620.99 g/mol and a purity grade typically available at ≥97% [2]. This compound functions as a cell-permeable analog of the endogenous second messenger DAG, activating protein kinase C (PKC) and serving as a defined substrate in enzymatic assays for diacylglycerol acyltransferase (DGAT) and diacylglycerol kinase (DGK) [3].

Why Generic Substitution Fails: The Functional and Stereochemical Uniqueness of (S)-Glycerol 1,2-dioleate


Substituting (S)-Glycerol 1,2-dioleate with a generic mixture or a different positional isomer can compromise experimental validity and industrial process reliability. The compound's specific sn-1,2 stereochemistry is a critical determinant for biological activity; the 1,3-isomer, for instance, fails to serve as a substrate for diacylglycerol acyltransferase (DGAT), a key enzyme in lipid metabolism . Furthermore, the exact fatty acid composition (dioleoyl, 18:1) influences enzyme kinetics and membrane interactions, meaning analogs with shorter or saturated acyl chains, such as 1,2-dioctanoyl-sn-glycerol (DiC8), exhibit different kinetic parameters and biological effects [1]. Using an undefined mixture or an incorrect isomer can lead to erroneous kinetic data, failed enzymatic reactions, and irreproducible results in both biochemical assays and formulated products .

(S)-Glycerol 1,2-dioleate: A Quantitative Comparative Evidence Guide for Scientific Procurement


Stereospecific Substrate Recognition: 1,2-Isomer vs. 1,3-Isomer in DGAT Activity

A foundational study in maturing safflower seeds demonstrated that both 1,2-dioleoyl-sn-glycerol and 2,3-dioleoyl-sn-glycerol are effective substrates for diacylglycerol acyltransferase (DGAT), the enzyme responsible for triacylglycerol synthesis. In stark contrast, the 1,3-dioleoylglycerol isomer did not function as an acyl acceptor at all . This establishes that the spatial arrangement of the ester bonds on adjacent glycerol carbons (vicinal diol) is an absolute requirement for enzymatic recognition by DGAT, a finding that precludes the use of the 1,3-isomer or racemic mixtures containing it in any assay where DGAT activity is being measured or relied upon.

Lipid Metabolism Enzymology Diacylglycerol Acyltransferase

Enzyme Kinetics: Apparent Km of sn-1,2-Diolein with Oleoyl-CoA vs. Stearoyl-CoA

In a study using highly purified diacylglycerol acyltransferase (DGAT) from germinating soybean cotyledons, the apparent Michaelis-Menten constant (Km) for the substrate sn-1,2-diolein was determined under two different acyl-donor conditions. When paired with oleoyl-CoA, the apparent Km was 113 µM, whereas with stearoyl-CoA, it was significantly lower at 60 µM [1]. This 1.9-fold difference in Km value demonstrates that the enzyme's affinity for sn-1,2-diolein is modulated by the nature of the co-substrate, providing crucial quantitative data for optimizing in vitro triacylglycerol synthesis assays.

Enzyme Kinetics DGAT Substrate Specificity

Comparative Inhibition of Phospholipase C: sn-1,2-Diolein vs. 1,2-Distearoyl-rac-glycerol

Data from a literature summary for the enzyme phospholipase C (EC 3.1.4.12) shows a quantitative comparison of inhibitory effects of different diacylglycerols. At a concentration of 3.2 mM, 1,2-dioleoyl-sn-glycerol induced approximately 40% inhibition of the enzyme activity in a Rattus norvegicus system. Under the same conditions, the comparator molecule 1,2-distearoyl-rac-glycerol (which contains saturated C18:0 chains) only achieved approximately 30% inhibition [1]. This 10% absolute difference (a relative increase of 33%) highlights that the degree of unsaturation in the acyl chains (oleoyl vs. stearoyl) directly modulates the compound's efficacy as an enzyme modulator.

Enzyme Inhibition Phospholipase C Lipid Signaling

Plasticization Efficiency: Reduction in Poly(L-lactic acid) Glass Transition Temperature

In a study on the modification of poly(L-lactic acid) (PLLA), a biodegradable polymer used in medical devices and packaging, the addition of glycerol-dioleate as a plasticizer resulted in a measurable decrease in the material's glass transition temperature (Tg). The research found that the Tg of the PLLA material was reduced by 7 °C upon plasticization with glycerol-dioleate, without altering the chemical structure of the polymer [1]. This quantifies its effectiveness as a plasticizer, a property that may be less pronounced or absent in other diacylglycerols with different fatty acid chain lengths or saturation.

Polymer Science Plasticizer Biomaterials

(S)-Glycerol 1,2-dioleate: Proven Application Scenarios for Maximizing Research and Industrial Value


Validated Substrate for High-Throughput DGAT1 Inhibitor Screening

This compound is the established and validated substrate for diacylglycerol O-acyltransferase 1 (DGAT1) assays, used extensively in drug discovery for metabolic disorders . Its use is supported by kinetic data (Km = 113 µM) [1] and its specific, stereoselective recognition by the enzyme, unlike the inactive 1,3-isomer . Researchers can confidently employ (S)-Glycerol 1,2-dioleate in both manual and automated screening platforms to identify and characterize DGAT1 inhibitors, ensuring reproducible and biologically relevant results.

Defined PKC Activator for Investigating Signal Transduction Pathways

As a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), (S)-Glycerol 1,2-dioleate is a crucial tool for dissecting protein kinase C (PKC)-dependent signaling pathways [2]. Unlike phorbol esters (e.g., TPA), which are metabolically stable and cause prolonged activation, sn-1,2-diolein is metabolized by cellular enzymes [3], providing a more transient and physiologically relevant stimulus. This makes it the preferred choice for studying acute PKC-mediated events in cell biology, immunology, and neurobiology.

Biobased Plasticizer for Poly(L-lactic acid) (PLLA) Formulations

In the field of sustainable materials, (S)-Glycerol 1,2-dioleate serves as an effective biobased plasticizer for PLLA [4]. The evidence shows it reduces the glass transition temperature of PLLA by 7 °C without chemical modification, improving the polymer's flexibility and processability for applications such as biomedical implants, drug delivery devices, and compostable packaging. This specific, quantified effect enables formulators to use it as a performance-driven, drop-in additive for tuning PLLA's thermal and mechanical properties.

Authentic Standard for Chiral HPLC Analysis of Lipid Hydrolysis

The stereospecific nature of (S)-Glycerol 1,2-dioleate makes it an indispensable analytical standard for chiral stationary phase high-performance liquid chromatography (HPLC). This technique is used for the direct and simultaneous analysis of lipase-catalyzed hydrolysis of high-oleic oils and other lipid mixtures [5]. Its use ensures accurate identification and quantification of specific DAG isomers in complex biological or food samples, a task impossible with racemic or isomeric mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Glycerol 1,2-dioleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.